

mPEG45-diol hydrogel synthesis protocol

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Compound of Interest

Compound Name: mPEG45-diol

Cat. No.: B14013095

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An **mPEG45-diol** hydrogel is a cross-linked polymer network made from methoxy-poly(ethylene glycol)-diol with 45 repeating ethylene glycol units. These hydrogels are of significant interest in biomedical applications due to their high water content, biocompatibility, and tunable physical properties.[1][2] They can serve as scaffolds for tissue engineering, carriers for controlled drug delivery, and matrices for 3D cell culture.[3][4][5][6]

The synthesis of a hydrogel from **mPEG45-diol** typically involves a two-step process. First, the terminal hydroxyl (-OH) groups of the linear **mPEG45-diol** precursor are functionalized into reactive groups, such as acrylates. Second, these functionalized polymers are cross-linked to form the three-dimensional hydrogel network. Photopolymerization is a common method for this cross-linking step as it allows for rapid and controllable gelation under mild conditions.[7]

This document provides a detailed protocol for the synthesis and characterization of an **mPEG45-diol**-based hydrogel, specifically through the creation of mPEG45-diacrylate (mPEG45-DA) and subsequent UV-light-initiated photopolymerization.

Experimental Protocols

Part 1: Synthesis of mPEG45-Diacrylate (mPEG45-DA)

This protocol describes the functionalization of the terminal hydroxyl groups of **mPEG45-diol** with acrylate groups using acryloyl chloride.

Materials:

- **mPEG45-diol** (Mw \approx 2000 g/mol)

- Acryloyl chloride
- Triethylamine (TEA)
- Toluene, anhydrous
- Dichloromethane (DCM), anhydrous
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium bicarbonate (NaHCO_3)
- Deionized (DI) water
- Round bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- **Dissolution of mPEG45-diol:** In a round bottom flask, dissolve **mPEG45-diol** in anhydrous toluene under a nitrogen atmosphere. The flask should be equipped with a magnetic stir bar.
- **Cooling:** Place the flask in an ice bath to cool the solution to 0°C .
- **Addition of Triethylamine:** Add triethylamine (TEA) to the solution. TEA acts as a base to neutralize the HCl produced during the reaction.
- **Addition of Acryloyl Chloride:** Slowly add acryloyl chloride dropwise to the stirred solution using a dropping funnel over a period of 1-2 hours. Maintain the temperature at 0°C .

- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
- **Filtration:** Remove the triethylammonium chloride salt precipitate by filtration.
- **Washing:** Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with a 5% NaHCO_3 solution and then with DI water.
- **Drying:** Dry the organic phase (toluene) over anhydrous magnesium sulfate (MgSO_4).
- **Solvent Removal:** Remove the solvent by rotary evaporation to obtain the mPEG45-diacrylate product as a viscous liquid or waxy solid.[7]
- **Characterization:** Confirm the successful synthesis of mPEG45-DA by ^1H NMR spectroscopy, looking for the appearance of characteristic peaks for the acrylate protons.

Part 2: Synthesis of mPEG45-DA Hydrogel by Photopolymerization

This protocol describes the cross-linking of the mPEG45-DA macromer into a hydrogel using a photoinitiator and UV light.

Materials:

- mPEG45-diacrylate (mPEG45-DA) synthesized in Part 1
- Photoinitiator (e.g., Irgacure 2959)
- Phosphate-buffered saline (PBS, pH 7.4)
- UV lamp (365 nm)
- Molds (e.g., PDMS molds)
- Vortex mixer
- Spatula

Procedure:

- **Preparation of Precursor Solution:** Prepare the hydrogel precursor solution by dissolving the synthesized mPEG45-DA in PBS to the desired concentration (e.g., 10-30% w/v).
- **Addition of Photoinitiator:** Add the photoinitiator (e.g., Irgacure 2959) to the precursor solution at a concentration of 0.05-0.5% (w/v).^[7] Ensure it is completely dissolved, using a vortex mixer if necessary. This step should be performed in a dark or amber vial to prevent premature polymerization.
- **Casting:** Pipette the precursor solution into molds of the desired shape and size.
- **Photocross-linking:** Expose the molds containing the precursor solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes) to initiate polymerization and form the hydrogel.^[7]^[8]
- **Swelling and Purification:** Carefully remove the hydrogels from the molds and place them in an excess of PBS for 24-48 hours to swell and to allow any unreacted components to diffuse out. Replace the PBS solution 2-3 times during this period.

Data Presentation

The properties of PEG-based hydrogels can be tuned by altering the polymer concentration and molecular weight.^[6] The following table summarizes typical properties for PEG-diacrylate hydrogels found in the literature.

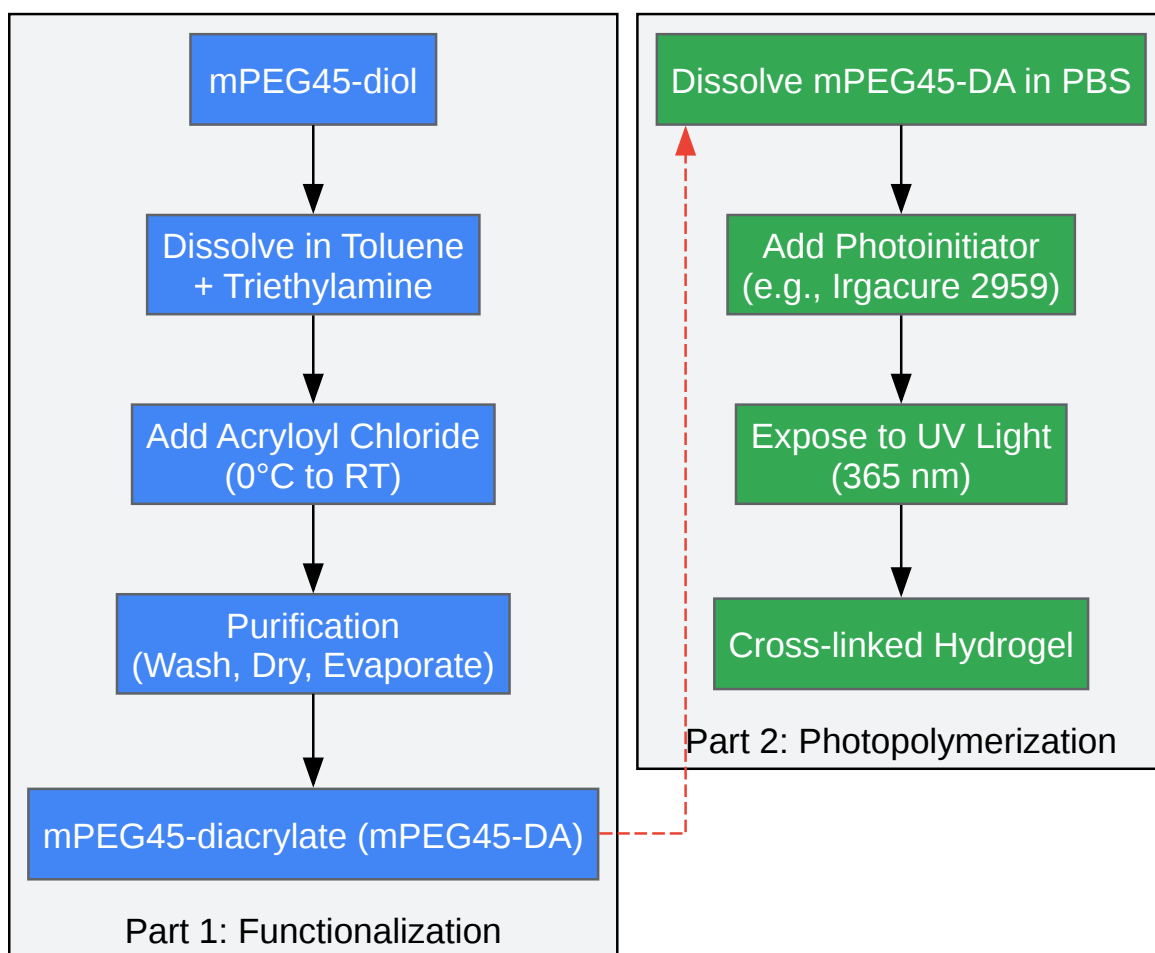
Property	10% (w/v) PEG-DA	20% (w/v) PEG-DA	Test Conditions
Swelling Ratio (q)	15 - 25	8 - 15	Swollen in PBS at 37°C
Compressive Modulus (E)	10 - 50 kPa	100 - 300 kPa	Unconfined compression test
Gelation Time	3 - 5 min	1 - 3 min	Under 365 nm UV light
Mesh Size (ξ)	10 - 20 nm	5 - 10 nm	Calculated from swelling data

Note: These values are illustrative and can vary based on the specific molecular weight of the PEG-DA, the photoinitiator concentration, and the UV light intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the two-stage process for synthesizing an mPEG45-DA hydrogel from the **mPEG45-diol** precursor.



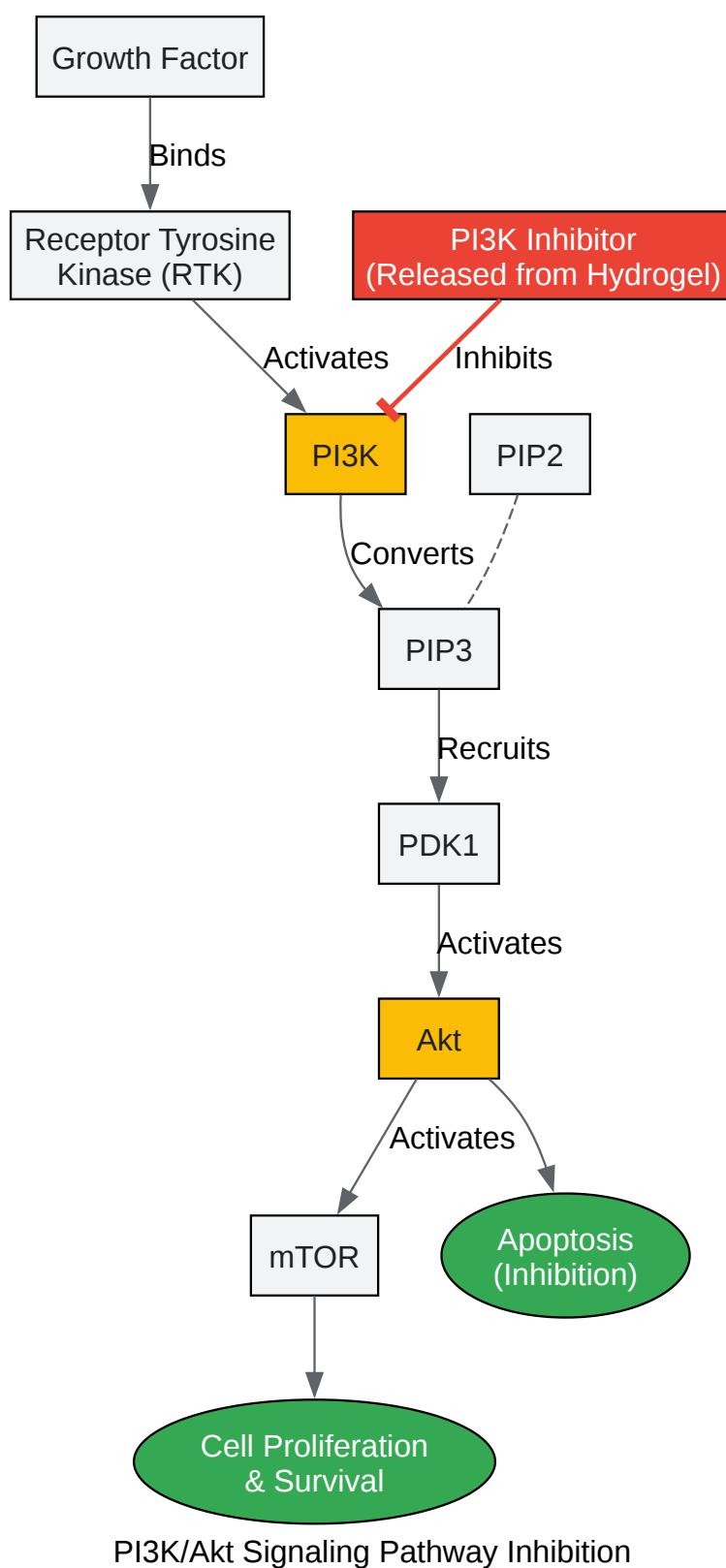
Workflow for mPEG45-DA Hydrogel Synthesis

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Caption: Workflow for mPEG45-DA Hydrogel Synthesis

Application Example: Drug Delivery and Signaling Pathway Modulation

PEG hydrogels are excellent vehicles for the controlled release of therapeutic agents.[3] For instance, a hydrogel could be loaded with a PI3K inhibitor, a common anti-cancer drug. The diagram below shows the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and is often dysregulated in cancer.



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Caption: PI3K/Akt Signaling Pathway Inhibition

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